

# Spectroscopic Profile of 5-Amino-1H-indazole-7-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-1H-indazole-7-carboxylic acid

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This technical guide provides a detailed overview of the spectroscopic characteristics of **5-Amino-1H-indazole-7-carboxylic acid**, a key building block in medicinal chemistry.<sup>[1]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

## Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Amino-1H-indazole-7-carboxylic acid**. These predictions are derived from the analysis of its functional groups (amino, carboxylic acid, indazole ring) and comparison with spectroscopic data for related indazole derivatives.<sup>[2][3][4][5]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.<sup>[6][7]</sup> The predicted chemical shifts for **5-Amino-1H-indazole-7-carboxylic acid** are presented in DMSO-d<sub>6</sub>, a common solvent for heterocyclic compounds.<sup>[2][8]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0 - 12.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~11.5	Broad Singlet	1H	Indazole N-H
~8.10	Singlet	1H	H-3
~7.45	Doublet, $J \approx 2.0$ Hz	1H	H-6
~6.80	Doublet, $J \approx 2.0$ Hz	1H	H-4
~5.50	Broad Singlet	2H	Amino (-NH <sub>2</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent: DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~168.0	C-7 Carboxylic Acid (-COOH)
~145.0	C-5 (Carbon bearing -NH <sub>2</sub> )
~142.0	C-7a (Ring junction)
~135.0	C-3
~125.0	C-3a (Ring junction)
~120.0	C-6
~110.0	C-7 (Carbon bearing -COOH)
~105.0	C-4

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for **5-Amino-1H-indazole-7-carboxylic acid** are characteristic of its amine,

carboxylic acid, and heterocyclic ring structures.

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3300	Medium, Sharp (two bands)	N-H Stretch (Primary Amine)
3300 - 2500	Strong, Very Broad	O-H Stretch (Carboxylic Acid, H-bonded)
~3100	Medium	N-H Stretch (Indazole)
1720 - 1680	Strong, Sharp	C=O Stretch (Carboxylic Acid, Dimer)[9][10]
1640 - 1600	Medium	N-H Bend (Primary Amine)
1600 - 1450	Medium-Strong	C=C and C=N Stretch (Aromatic/Indazole Ring)
1320 - 1210	Strong	C-O Stretch (Carboxylic Acid)[10]
960 - 900	Medium, Broad	O-H Bend (Out-of-plane, Carboxylic Acid)[10]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.[11][12]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Predicted Identity	Notes
177	$[M]^+$	Molecular Ion (Calculated for $C_8H_7N_3O_2$ )
160	$[M - NH_3]^+$	Loss of ammonia from the amino group and an adjacent proton.
159	$[M - H_2O]^+$	Loss of water from the carboxylic acid and indazole N-H.
132	$[M - COOH]^+$	Loss of the carboxyl radical.
104	$[C_7H_6N_2]^+$	Subsequent fragmentation, loss of CO from the $[M - NH_3]^+$ fragment.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound such as **5-Amino-1H-indazole-7-carboxylic acid**.

### NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[8]</sup> Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup: The analysis is performed on an NMR spectrometer operating at a field strength of 400 MHz for <sup>1</sup>H or higher.<sup>[13]</sup> The probe is tuned and matched to the appropriate frequency. Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately -2 to 14 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used. Key parameters include a 30-45° pulse angle, a wider spectral width (e.g., 0 to 200 ppm), and a longer relaxation delay (2-5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d<sub>5</sub> at 2.50 ppm for  $^1\text{H}$  and the DMSO-d<sub>6</sub> septet at 39.52 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy (FTIR-ATR)

- Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: The FTIR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean, empty ATR crystal is collected. This background is automatically subtracted from the sample spectrum.
- Data Acquisition: The anvil of the ATR accessory is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The peaks are labeled with their corresponding wavenumber values. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.[\[14\]](#)

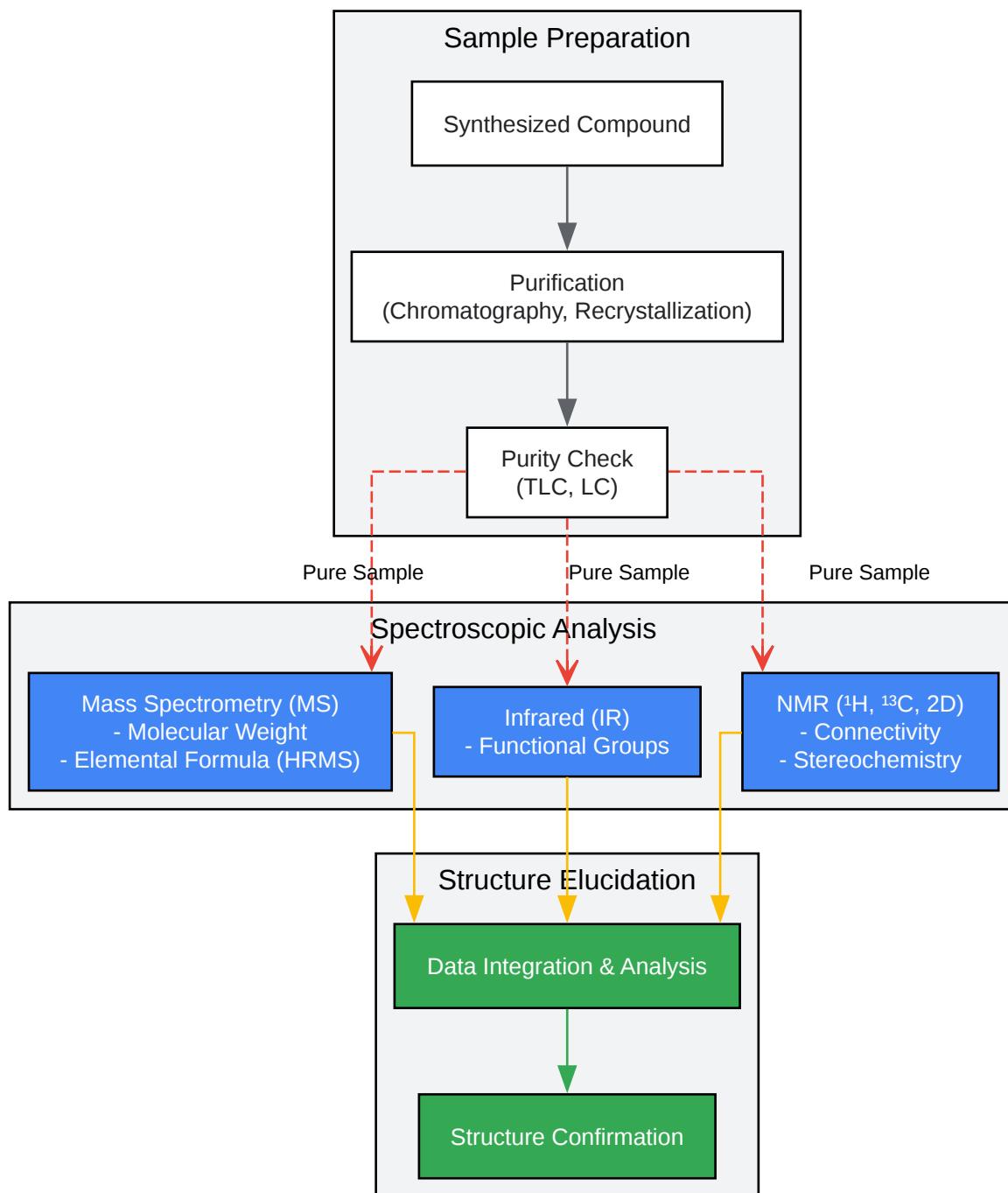
## Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[\[15\]](#) This stock is then serially diluted to a final concentration of approximately 1-10  $\mu\text{g}/\text{mL}$  using the mobile phase as the diluent.[\[15\]](#) The final solution must be filtered to prevent particulates from entering the system.[\[15\]](#)
- Instrumentation (LC-MS):

- Liquid Chromatography (LC): A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.
- Mass Spectrometry (MS): An electrospray ionization (ESI) source is used, typically in positive ion mode to protonate the molecule ( $[M+H]^+$ ). The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Acquisition: The prepared sample is injected into the LC system. As the compound elutes from the column, it enters the MS source where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Analysis: The resulting mass spectrum shows the relative intensity of ions at different m/z values. The peak corresponding to the protonated molecule ( $[M+H]^+$ ) is identified to confirm the molecular weight. Fragmentation data (MS/MS) can be acquired to further confirm the structure by isolating the parent ion and inducing fragmentation.[\[16\]](#)

## Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for the complete spectroscopic characterization and structure confirmation of a synthesized chemical compound like **5-Amino-1H-indazole-7-carboxylic acid**.

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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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